molecular formula C22H22N2O2 B11365647 N-(4-methylbenzyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide

N-(4-methylbenzyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11365647
M. Wt: 346.4 g/mol
InChI Key: INNVULBPNODUBM-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, a methylphenyl group, and a pyridinyl group.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H22N2O2/c1-17-6-10-19(11-7-17)15-24(21-5-3-4-14-23-21)22(25)16-26-20-12-8-18(2)9-13-20/h3-14H,15-16H2,1-2H3

InChI Key

INNVULBPNODUBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the reaction of 4-methylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with 4-methylbenzylamine and pyridine-2-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-(4-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

2-(4-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:

    Biology: The compound may be studied for its interactions with biological molecules, including proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: Research may focus on its pharmacological properties, including its potential as a drug candidate for treating various diseases.

    Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

2-(4-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can be compared with similar compounds such as:

    2-(4-METHYLPHENOXY)-N-(3-METHYLPHENYL)ACETAMIDE: This compound has a similar structure but differs in the position of the methyl group on the phenyl ring.

    N-(4-AMINO-2-METHYLPHENYL)-2-(4-METHYLPHENOXY)-PROPANAMIDE: This compound contains an amino group instead of a pyridinyl group, leading to different chemical and biological properties.

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